(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride

CYP2D6 inhibition drug–drug interaction enantioselective metabolism

(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride (CAS 138614-32-1), commonly referred to as R-fluoxetine hydrochloride, is the R-enantiomer of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. It is a chiral aryloxyphenylpropylamine that acts as a potent inhibitor of the human serotonin transporter (SERT) with a radioligand binding Ki of 1.4 nmol/L.

Molecular Formula C16H17ClF3NO
Molecular Weight 331.76 g/mol
CAS No. 138614-32-1
Cat. No. B143326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride
CAS138614-32-1
Molecular FormulaC16H17ClF3NO
Molecular Weight331.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m1./s1
InChIKeyGMTWWEPBGGXBTO-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine HCl (R-Fluoxetine HCl) — Compound Identity and Pharmacological Class Positioning


(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride (CAS 138614-32-1), commonly referred to as R-fluoxetine hydrochloride, is the R-enantiomer of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. It is a chiral aryloxyphenylpropylamine that acts as a potent inhibitor of the human serotonin transporter (SERT) with a radioligand binding Ki of 1.4 nmol/L . Unlike the racemic mixture used clinically, the isolated R-enantiomer exhibits a distinct pharmacological fingerprint — including differential serotonin receptor interactions (moderate 5-HT2C affinity, Ki = 64–70 nM), enantioselective CYP450 inhibition, and tissue-specific ion channel modulation — that makes it a critical research tool for stereochemistry–activity relationship studies, enantioselective toxicology, and chiral SSRI probe development .

Why (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine HCl Cannot Be Interchanged with Racemic Fluoxetine or the S-Enantiomer


Racemic fluoxetine, the S-enantiomer, and the R-enantiomer are not pharmacologically interchangeable despite sharing the same molecular scaffold. While the parent enantiomers are approximately equipotent at the serotonin transporter, their downstream pharmacology diverges sharply: (i) R-fluoxetine is a ~6-fold weaker inhibitor of CYP2D6 than S-fluoxetine (Ki: 1.38 vs 0.22 µM), altering drug–drug interaction liability ; (ii) its primary metabolite R-norfluoxetine is ~20-fold less potent as a serotonin reuptake inhibitor than S-norfluoxetine (pKi: 6.51 vs 7.86), meaning that metabolic activation generates a markedly different net pharmacological signal ; and (iii) R-fluoxetine shows greater neuronal calcium channel blockade but weaker cardiac calcium channel blockade than the S-enantiomer, producing enantiomer-specific tissue selectivity with implications for cardiac safety . Substitution without controlling for enantiomeric identity introduces confounding variables that undermine reproducibility in any quantitative experimental system.

Head-to-Head Quantitative Differentiation of (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine HCl Against Key Comparators


R-Fluoxetine Is a ~6-Fold Weaker CYP2D6 Inhibitor than S-Fluoxetine in Human Liver Microsomes

In a direct head-to-head comparison using human liver microsomal preparations, (R)-fluoxetine was found to be a competitive inhibitor of CYP2D6-mediated bufuralol 1′-hydroxylation with a Ki of 1.38 ± 0.48 µM, whereas (S)-fluoxetine yielded a Ki of 0.22 ± 0.11 µM . This represents an approximately 6.3-fold lower inhibitory potency for the R-enantiomer. The clinical relevance of this difference is underscored by the fact that CYP2D6 metabolizes approximately 25% of prescribed drugs, and co-administration with potent CYP2D6 inhibitors can precipitate clinically significant drug interactions .

CYP2D6 inhibition drug–drug interaction enantioselective metabolism hepatic microsomes

R-Norfluoxetine Is ≥20-Fold Less Potent than S-Norfluoxetine as a Serotonin Reuptake Inhibitor

The primary N-demethylated metabolite of R-fluoxetine, R-norfluoxetine, exhibits dramatically reduced serotonin reuptake blocking potency compared with S-norfluoxetine. Direct comparative studies report that S-norfluoxetine is approximately 20-fold more potent than R-norfluoxetine as a serotonin uptake inhibitor (pKi = 7.86 vs 6.51, respectively) . In in vivo models, the ED50 for R-norfluoxetine exceeded 20 mg/kg i.p., whereas S-norfluoxetine was over 20-fold more potent in inhibiting 5-HT uptake . Furthermore, in mouse brain pharmacokinetic studies, R-norfluoxetine concentrations predominated over the parent R-fluoxetine at 7–24 hours post-injection, while S-norfluoxetine did not show this pattern .

norfluoxetine enantiomers serotonin uptake inhibition metabolite potency ratio rat brain synaptosomes

R-Fluoxetine Exhibits Enantioselective Neuronal vs. Cardiac Calcium Channel Blockade: Greater Neuronal Potency, Reduced Cardiac Effect

Whole-cell patch clamp electrophysiology in rat dorsal cochlear nucleus pyramidal neurons and canine ventricular cardiomyocytes revealed that R(−)-fluoxetine and S(+)-fluoxetine differentially modulate calcium channels in a tissue-dependent manner. At 5 µM, R(−)-fluoxetine inhibited neuronal Ba²⁺ peak current by 28 ± 3%, significantly exceeding S(+)-fluoxetine (18 ± 2%, P < 0.05, n = 13) . Conversely, in cardiac myocytes, S(+)-fluoxetine produced greater calcium channel blockade: at 3 µM, S(+)-fluoxetine blocked 56.3 ± 2.2% of peak Ca²⁺ current vs. 49.1 ± 2.2% for R(−)-fluoxetine (P < 0.05); at 10 µM, 95.5 ± 0.9% vs. 84.5 ± 3.1% (P < 0.05, n = 5) . The authors concluded that "less severe cardiac side-effects are anticipated with the R(−) enantiomer" .

voltage-gated calcium channels cardiac safety neuronal selectivity patch clamp electrophysiology

R-Fluoxetine Is Distinguished from All Other SSRIs by Moderate 5-HT2C Receptor Affinity (Ki = 64–70 nM)

Among clinically available SSRIs, R-fluoxetine is uniquely characterized by moderate affinity for the serotonin 5-HT2C receptor. Radioligand binding assays using human recombinant receptors yielded a Ki of 64–70 nM for R-fluoxetine at 5-HT2C, compared with Ki values of 2390 nM for S-fluoxetine and 118 nM for racemic fluoxetine . At the closely related 5-HT2A receptor, R-fluoxetine (Ki = 68 nM) was also substantially more potent than S-fluoxetine (Ki = 1409 nM) or racemic fluoxetine (Ki = 119 nM) . In functional GTPγS binding assays, R-fluoxetine acted as an antagonist at 5-HT2C (Ki = 493 nM) with no detectable agonist activity . By contrast, other SSRIs — including escitalopram, sertraline, and paroxetine — lack meaningful 5-HT2C affinity .

5-HT2C receptor serotonin receptor binding SSRI selectivity profiling radioligand binding

R-Fluoxetine Demonstrates Superior Anticonvulsant Efficacy vs. S-Fluoxetine in a PTZ-Induced Mouse Epilepsy Model

In a pentylenetetrazole (PTZ)-induced mouse epilepsy model, fluoxetine enantiomers were directly compared for anticonvulsant efficacy. Fluoxetine pretreatment significantly increased 60-minute survival rate, survival duration, and seizure latency; these protective effects were consistently more pronounced with R(−)-fluoxetine than with S(+)-fluoxetine . The study authors attributed the stronger anticonvulsant effect of the R(−) enantiomer, at least in part, to its greater potency on neuronal calcium channels combined with its reduced cardiac calcium channel blockade . This enantioselective anticonvulsant profile is further supported by earlier findings that the levorotatory (−) enantiomer of fluoxetine prevented p-chloroamphetamine-induced brain serotonin depletion more effectively at early time points .

anticonvulsant pentylenetetrazole seizure model enantioselective neuroprotection in vivo epilepsy

R-Fluoxetine Enables Higher Brain Drug Levels than Racemic Fluoxetine at Tolerable Doses in Human ¹⁹F-MRS Studies

A comparative ¹⁹F magnetic resonance spectroscopy (MRS) study in healthy human volunteers directly measured steady-state brain fluoxetine/norfluoxetine levels following 5-week administration of racemic fluoxetine (20 mg/day) vs. R-fluoxetine (80 and 120 mg/day) . Mean brain drug levels were 25.5 µM for racemic fluoxetine, 34.9 µM for 80 mg/day R-fluoxetine, and 41.4 µM for 120 mg/day R-fluoxetine . Critically, in the R-fluoxetine groups, the largely inactive metabolite R-norfluoxetine accounted for 71% and 63% of total fluoxetine/norfluoxetine signal at 80 and 120 mg/day, respectively, compared with only 17% in the racemate group . The 120 mg/day R-fluoxetine dose produced a mean QTc prolongation of 44 ms, indicating a ceiling on tolerable dosing; the authors concluded that doses exceeding 120 mg/day would be needed to match the active brain drug levels of 20 mg/day racemic fluoxetine .

brain pharmacokinetics ¹⁹F magnetic resonance spectroscopy CNS drug development steady-state brain concentration

Evidence-Backed Research and Industrial Application Scenarios for (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine HCl


Enantioselective Drug–Drug Interaction (DDI) Profiling Using CYP2D6 Substrate Panels

R-fluoxetine's ~6-fold weaker CYP2D6 inhibition (Ki = 1.38 µM) compared with S-fluoxetine (Ki = 0.22 µM) makes it an ideal tool compound for constructing CYP2D6-dependent DDI matrices . Pharmaceutical development teams can use R-fluoxetine as a low-inhibition SSRI control to isolate CYP2D6-mediated metabolic interactions from serotonergic pharmacology, enabling cleaner interpretation of polypharmacy safety data in lead optimization programs.

Neuronal Calcium Channel Pharmacology with Minimized Cardiac Confounding

The enantioselective calcium channel blockade profile — greater neuronal inhibition (28% vs. 18% at 5 µM) but lower cardiac inhibition (49.1% vs. 56.3% at 3 µM) relative to S-fluoxetine — positions R-fluoxetine as the preferred enantiomer for electrophysiology studies investigating SSRI effects on neuronal voltage-gated calcium channels . This is particularly relevant for anticonvulsant drug discovery programs where cardiac safety margins are a critical screening parameter.

5-HT2C Receptor Pharmacology Without Confounding Metabolite Activity

R-fluoxetine is the only SSRI with moderate 5-HT2C receptor affinity (Ki = 64–70 nM), and its primary metabolite R-norfluoxetine is ≥20-fold less potent as a serotonin reuptake inhibitor than S-norfluoxetine . This combination — unique 5-HT2C engagement plus a near-inactive metabolite — makes R-fluoxetine a powerful molecular probe for studies aimed at dissecting 5-HT2C-mediated effects on feeding behavior, anxiety, and antipsychotic augmentation, unconfounded by sustained serotonergic activation from active metabolites.

Chiral Reference Standard and Enantiopure Starting Material for Analytical Method Development

As a single-enantiomer hydrochloride salt with defined stereochemistry (CAS 138614-32-1), R-fluoxetine HCl serves as a critical chiral reference standard for HPLC and LC-MS/MS method development in bioanalytical laboratories quantifying fluoxetine enantiomers in plasma, brain tissue, or environmental samples . Its use ensures accurate enantiomeric excess determination and supports regulatory compliance in chiral drug quality control workflows.

Quote Request

Request a Quote for (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.